The compound is a complex organic molecule that contains several functional groups including a pyrimidine ring, an imidazole ring, a dimethylamino group, and a methoxybenzyl group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry.
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the pyrimidine ring could be formed through a reaction involving a 1,3-dicarbonyl compound and an amidine . The imidazole ring could be synthesized through a reaction involving a dicarbonyl compound and an amine . The dimethylamino group and the methoxybenzyl group could be introduced through substitution reactions .
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and imidazole rings are aromatic and planar, which could contribute to the stability of the molecule . The dimethylamino group could potentially participate in hydrogen bonding, and the methoxybenzyl group could contribute to the overall hydrophobicity of the molecule.
The compound could potentially undergo a variety of chemical reactions due to the presence of multiple functional groups. For example, the pyrimidine and imidazole rings could participate in electrophilic aromatic substitution reactions. The dimethylamino group could act as a nucleophile in substitution reactions, and the methoxybenzyl group could be cleaved under acidic or basic conditions .
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the dimethylamino and methoxybenzyl groups could increase the overall polarity and solubility of the molecule. The aromatic rings could contribute to the compound’s UV-visible absorption spectrum .
1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide is a complex organic compound notable for its potential pharmacological properties. This compound belongs to the class of heterocyclic compounds, characterized by the presence of multiple aromatic rings and functional groups that may contribute to its biological activity. The structure includes a pyrimidine ring substituted with a dimethylamino group, an imidazole ring, and a methoxyphenylmethyl group, which are significant for its chemical reactivity and interactions in biological systems.
This compound is classified under heterocyclic compounds due to its cyclic structure featuring nitrogen atoms within the rings. It is synthesized through multi-step organic reactions, which involve various functional groups that enhance its chemical diversity and potential applications in medicinal chemistry.
The synthesis of 1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide typically involves several key steps:
Industrial production may utilize techniques such as continuous flow synthesis or automated reactors to enhance efficiency and reduce costs while maintaining high purity levels.
The molecular formula of 1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide is C18H20N6O2, with a molecular weight of 352.4 g/mol.
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N6O2 |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | 1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide |
| InChI Key | PJIJFQCAHHTCJP-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NCC3=CC=CC=C3OC |
1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide can undergo various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound to enhance its properties or create derivatives with specific activities.
Further studies are required to elucidate specific pathways and targets for this compound.
The physical and chemical properties of 1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide are influenced by its structure:
This compound has potential applications in various scientific fields, particularly in medicinal chemistry. Its structure suggests possible uses as:
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5